molecular formula C12H18N2O3S B597315 tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate CAS No. 1269532-60-6

tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No. B597315
M. Wt: 270.347
InChI Key: VCJZMEKGWQJKSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .


Chemical Reactions Analysis

The chemical reactions involving “tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate” are not well-documented .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate” are not well-documented .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Molecular Structure : The synthesis of tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, a compound related to the query, starts from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. The molecular structure of certain derivatives is stabilized by intramolecular hydrogen bonds, as confirmed by X-ray crystallographic analysis and DFT analyses (Çolak, Karayel, Buldurun, & Turan, 2021).

Reactivity and Chemical Transformations

  • Intramolecular Reactions : Studies on the intramolecular nucleophilic opening of the oxirane ring in related tert-butyl carboxylate compounds have led to the synthesis of derivatives with potential for further chemical modifications. These transformations are crucial for developing new compounds with diverse biological activities (Moskalenko & Boev, 2014).

  • Coupling Reactions : The palladium-catalyzed coupling reactions of tert-butylcarbonyl tetrahydropyridine derivatives with arylboronic acids demonstrate the versatility of these compounds in synthesizing structurally diverse molecules. This approach opens avenues for developing compounds with tailored properties for various applications (Wustrow & Wise, 1991).

properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-12(2,3)17-11(16)14-5-4-9-8(6-14)13-10(7-15)18-9/h15H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJZMEKGWQJKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856032
Record name tert-Butyl 2-(hydroxymethyl)-6,7-dihydro[1,3]thiazolo[4,5-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate

CAS RN

1269532-60-6
Record name tert-Butyl 2-(hydroxymethyl)-6,7-dihydro[1,3]thiazolo[4,5-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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